2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide
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Overview
Description
2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide is a chemical compound that belongs to the class of imidazole derivatives. It is a histamine metabolite and is known for its role in various biochemical processes. The compound has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide typically involves the methylation of histamine. The process can be carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where the imidazole ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in histamine metabolism and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its interaction with histamine receptors.
Mechanism of Action
The compound exerts its effects by interacting with histamine receptors, specifically H1 and H2 receptors. Activation of H1 receptors leads to the mobilization of calcium ions, while activation of H2 receptors stimulates adenylate cyclase activity in neurons. This dual action results in various physiological responses, including modulation of immune responses and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Histamine: The parent compound from which 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide is derived.
N-methylhistamine: Another methylated derivative of histamine with similar properties.
Imidazole derivatives: Various other compounds with the imidazole ring structure.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Its ability to interact with multiple histamine receptors makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
2758004-17-8 |
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Molecular Formula |
C6H13I2N3 |
Molecular Weight |
381.00 g/mol |
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanamine;dihydroiodide |
InChI |
InChI=1S/C6H11N3.2HI/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H |
InChI Key |
IQPBMOVOGGTQGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCN.I.I |
Purity |
95 |
Origin of Product |
United States |
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